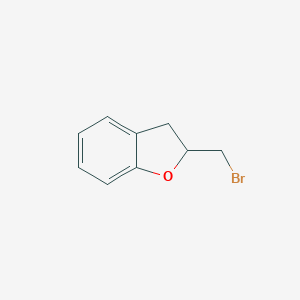

2-Bromomethyl-2,3-dihydrobenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFBYHXEEODTMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C21)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941974 | |

| Record name | 2-(Bromomethyl)-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19997-53-6 | |

| Record name | 2-Bromomethyl-2,3-dihydrobenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019997536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Bromomethyl)-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Bromomethyl-2,3-dihydrobenzofuran from 2-Allylphenols

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in numerous biologically active molecules and natural products, making it a key target in medicinal chemistry and drug development.[1][2] This technical guide provides an in-depth examination of a robust and efficient method for synthesizing 2-Bromomethyl-2,3-dihydrobenzofuran, a versatile building block, via the electrophilic cyclization of 2-allylphenols. We will explore the underlying reaction mechanism, present a validated experimental protocol using N-Bromosuccinimide (NBS) as a safe and effective bromine source, and discuss critical parameters for process optimization. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding and practical application of this important transformation.

Introduction: Significance of the 2,3-Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran (2,3-DHB) core is a cornerstone in the design of bioactive compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimalarial, and anti-HIV properties.[3] The functionalized derivative, this compound, is particularly valuable as it provides a reactive handle for further synthetic elaboration, enabling the construction of complex molecular architectures.

Traditional methods for synthesizing the 2,3-DHB scaffold often require harsh conditions or expensive transition-metal catalysts.[3][4] The intramolecular electrophilic cyclization of readily available 2-allylphenols presents a more direct and atom-economical approach. This guide focuses on a modern, organocatalytically-activated system that utilizes the inexpensive and easy-to-handle reagent N-Bromosuccinimide (NBS), overcoming previous limitations where NBS alone was ineffective for this transformation.[1]

Mechanistic Insights: The Electrophilic Cyclization Pathway

The synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols is a classic example of an electrophilic cyclization.[5] The reaction proceeds through a well-defined, multi-step mechanism that relies on the generation of an electrophilic bromine species (Br⁺), which initiates the key ring-forming cascade.

The Challenge and Activation of N-Bromosuccinimide (NBS)

While NBS is a convenient source of electrophilic bromine, its direct reaction with 2-allylphenols is often inefficient for cyclization, primarily leading to undesired aromatic bromination of the electron-rich phenol ring.[1] To achieve the desired intramolecular cyclization, NBS must be "activated" to generate a more potent electrophilic brominating agent. A catalytic system comprising 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid has been shown to be highly effective. It is hypothesized that these reagents react in situ to form acetyl hypobromite (AcOBr), a more powerful electrophile that favors attacking the alkene over the aromatic ring.[1]

The Step-by-Step Mechanism

The reaction can be dissected into three critical steps:

-

Electrophilic Attack and Bromonium Ion Formation: The activated bromine species (Br⁺, likely from AcOBr) is attacked by the nucleophilic π-bond of the allyl group. This results in the formation of a cyclic, three-membered bromonium ion intermediate. This step is crucial as it sets up the geometry for the subsequent intramolecular cyclization.[6]

-

Intramolecular Nucleophilic Cyclization (5-exo-trig): The phenolic hydroxyl group, acting as an intramolecular nucleophile, attacks one of the carbons of the bromonium ion. This ring-closing step follows Baldwin's rules, favoring the 5-exo-trig pathway to form the thermodynamically stable five-membered dihydrofuran ring.

-

Deprotonation and Product Formation: The resulting oxonium ion is deprotonated, typically by the succinimide anion generated from NBS, to yield the neutral this compound product and regenerate the catalyst.[1]

Below is a diagram illustrating this proposed mechanistic pathway.

Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, based on established and peer-reviewed procedures.[1]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Allylphenol | ≥98% | Standard Supplier | Starting material. |

| N-Bromosuccinimide (NBS) | ≥99% | Standard Supplier | Recrystallize if necessary. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ≥98% | Standard Supplier | Catalyst. |

| Acetic Acid (Glacial) | ACS Grade | Standard Supplier | Co-catalyst. |

| Dichloromethane (DCM) or Acetone | Anhydrous | Standard Supplier | Solvent. Acetone is a greener alternative.[1] |

| Saturated NaHCO₃ solution | - | Lab Prepared | For work-up. |

| Brine (Saturated NaCl solution) | - | Lab Prepared | For work-up. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | Standard Supplier | Drying agent. |

| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |

Step-by-Step Procedure

The following workflow diagram outlines the entire experimental process from reaction setup to product isolation.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-allylphenol (1.0 eq.).

-

Solvent and Catalyst Addition: Add the chosen solvent (e.g., acetone, approx. 0.3 M concentration), followed by acetic acid (0.2 eq.) and DBU (0.2 eq.).

-

Cooling: Cool the mixture to 0 °C using an ice-water bath.

-

NBS Addition: Add N-Bromosuccinimide (NBS) (3.0 eq.) to the stirred solution portion-wise over 5-10 minutes. Causality Note: Using at least three equivalents of NBS is critical to favor the intramolecular cyclization over competitive aromatic bromination.[1]

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for approximately 3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure this compound.

Process Optimization and Data

Critical Parameters and Troubleshooting

-

Stoichiometry of NBS: As noted, using less than three equivalents of NBS can result in significant formation of ring-brominated byproducts, lowering the yield of the desired cyclized product.[1]

-

Solvent Choice: While dichloromethane (DCM) is effective, acetone has been identified as a robust and less regulated alternative, providing comparable yields for many substrates.[1]

-

Catalyst System: The combination of DBU and acetic acid is essential for activating NBS. In the absence of this catalytic system, the reaction is ineffective.[1]

-

Substrate Scope: The reaction is generally tolerant of various substituents on the phenol ring. Both electron-donating and electron-withdrawing groups can be accommodated, though reaction rates and yields may vary.[1]

Representative Data

The following table summarizes typical results for the synthesis using the optimized protocol.

| Substrate | Solvent | Time (h) | Yield (%) |

| 2-Allylphenol | Acetone | 3 | 79% |

| 2-Allyl-4-methylphenol | Acetone | 3 | 83% |

| 2-Allyl-4-methoxyphenol | Acetone | 3 | 82% |

| 2-Allyl-4-chlorophenol | DCM | 5 | 75% |

| (Data adapted from Furst et al., 2020)[1] |

Conclusion

The organocatalytic activation of N-Bromosuccinimide provides a powerful, safe, and efficient method for the synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols. Understanding the underlying electrophilic cyclization mechanism is key to optimizing reaction conditions and minimizing side products. The protocol detailed herein is scalable and tolerant of diverse functional groups, making it a highly valuable tool for researchers in organic synthesis and drug discovery. This versatile building block serves as a gateway to a wide array of complex molecules built upon the privileged 2,3-dihydrobenzofuran scaffold.

References

-

Furst, C. G., Cota, P. H. P., dos Santos Wanderley, T. A., & Alberto, E. E. (2020). Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide. RSC Advances. [Link]

-

Procopio, A., et al. (2023). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry. [Link]

-

Wolfe, J. P., et al. (2011). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. PMC - NIH. [Link]

-

Procopio, A., et al. (2023). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry (ACS Publications). [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

Chemguide. (n.d.). Electrophilic addition - symmetrical alkenes and bromine. [Link]

-

Li, J. J. (2014). Electrophilic Cyclization. ResearchGate. [Link]

Sources

- 1. Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research.unipd.it [research.unipd.it]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

"2-Bromomethyl-2,3-dihydrobenzofuran" chemical properties and reactivity

An In-depth Technical Guide to 2-Bromomethyl-2,3-dihydrobenzofuran: Chemical Properties, Synthesis, and Reactivity for Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of biologically active natural products and synthetic compounds.[1][2] Its prevalence in medicinal chemistry underscores the importance of versatile intermediates that allow for the elaboration of this core structure. This compound is one such valuable, highly functionalized compound, serving as a key building block for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in the field of drug discovery and development.[2][3][4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. While extensive experimental data for this specific compound is not broadly available, key properties can be compiled from various sources and inferred from related structures.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | [5][6] |

| Molecular Weight | 213.071 g/mol | [5][6] |

| IUPAC Name | 2-(bromomethyl)-2,3-dihydro-1-benzofuran | [5] |

| CAS Registry Number | 19997-53-6 | [5][6] |

The 2,3-dihydrobenzofuran core, also known as coumaran, consists of a benzene ring fused to a 2,3-dihydrofuran ring. This structural framework imparts a degree of rigidity and specific electronic properties that are often exploited in the design of bioactive molecules. The introduction of a bromomethyl group at the 2-position introduces a reactive handle for further chemical transformations.

Stability and Storage:

While specific stability data for this compound is not detailed in the provided literature, general best practices for halogenated organic compounds should be followed. It is advisable to store the compound in a tightly closed container in a cool, dry, and well-ventilated place to prevent degradation.[7]

Synthesis of this compound

The primary and a well-documented method for the synthesis of 2-Bromomethyl-2,3-dihydrobenzofurans is the intramolecular oxybromination of 2-allylphenols.[1]

Organocatalytic Oxybromination of 2-Allylphenols

A robust and scalable method for the synthesis of 2-Bromomethyl-2,3-dihydrobenzofurans involves the reaction of 2-allylphenols with N-bromosuccinimide (NBS) in the presence of an organocatalyst.[1]

Reaction Scheme:

Caption: Organocatalytic synthesis of this compound.

Plausible Reaction Mechanism:

The reaction is proposed to proceed through the in situ formation of acetyl hypobromite (AcOBr) from the reaction of NBS with acetic acid, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This is followed by the electrophilic addition of the bromenium ion (Br⁺) to the allyl double bond, leading to the formation of a bromonium ion intermediate. Subsequent intramolecular attack by the phenolic oxygen results in cyclization to form the 2,3-dihydrobenzofuran ring. A final proton abstraction yields the desired this compound product.[1]

Caption: Plausible mechanism for the oxybromination of 2-allylphenols.

Experimental Protocol:

A general procedure for this synthesis involves the treatment of a solution of the 2-allylphenol in a suitable solvent (e.g., dichloromethane or acetone) with N-bromosuccinimide, DBU, and acetic acid. The reaction is typically stirred at room temperature for a few hours. The product can then be isolated and purified using standard techniques such as column chromatography.[1] For instance, the reaction of 2-allylphenol with these reagents can yield this compound in good yields (e.g., 79%).[1]

Reactivity of this compound

The primary site of reactivity in this compound is the bromomethyl group. The bromine atom is a good leaving group, and the adjacent carbon is susceptible to nucleophilic attack. This makes the compound an excellent substrate for a variety of nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

This compound can react with a wide range of nucleophiles to introduce new functional groups at the 2-position. This versatility is a key feature that makes it a valuable intermediate in synthetic chemistry.

General Reaction Scheme:

Caption: General scheme for nucleophilic substitution reactions.

Examples of Nucleophilic Substitution:

While specific examples for this compound are not abundant in the provided literature, the reactivity of analogous 3-(bromomethyl)benzofuran derivatives provides strong evidence for its synthetic potential. For instance, ethyl 3-(bromomethyl)benzofuran-2-carboxylate readily undergoes nucleophilic substitution with morpholine to afford the corresponding 3-(morpholinomethyl) derivative.[8] It is highly probable that this compound would exhibit similar reactivity with various nucleophiles such as:

-

Amines: to form 2-(aminomethyl)-2,3-dihydrobenzofurans.

-

Alcohols/Phenols: to form 2-(alkoxymethyl)- or 2-(aryloxymethyl)-2,3-dihydrobenzofurans.

-

Thiols: to form 2-(thiomethyl)-2,3-dihydrobenzofurans.

-

Cyanide: to form 2-(cyanomethyl)-2,3-dihydrobenzofurans, which can be further elaborated.

-

Azide: to form 2-(azidomethyl)-2,3-dihydrobenzofurans, a precursor to amines via reduction.

Caption: Potential synthetic transformations of this compound.

Applications in Drug Development

The 2,3-dihydrobenzofuran core is a well-established "privileged structure" in drug discovery, appearing in numerous compounds with a wide range of biological activities.[1][2] These activities include potential as anticancer, anti-inflammatory, and neuroprotective agents.[2][9] The ability to functionalize the 2,3-dihydrobenzofuran scaffold is crucial for the development of new therapeutic agents.

This compound, as a versatile synthetic intermediate, provides a direct route to introduce diverse side chains at the 2-position. This allows for the systematic exploration of the structure-activity relationship (SAR) of 2-substituted 2,3-dihydrobenzofuran derivatives. For example, the introduction of various functional groups via nucleophilic substitution can modulate the compound's polarity, size, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets.

The synthesis of libraries of 2,3-dihydrobenzofuran derivatives, facilitated by intermediates like this compound, is a common strategy in the search for new drug candidates.[2]

Conclusion

This compound is a valuable and highly functionalized synthetic intermediate. Its straightforward synthesis from readily available starting materials and the reactivity of its bromomethyl group make it an attractive building block for the construction of more complex molecules. For researchers and scientists in drug development, this compound offers a versatile platform for the synthesis of novel 2,3-dihydrobenzofuran derivatives with the potential for a wide range of biological activities. A thorough understanding of its chemical properties and reactivity is key to unlocking its full potential in the discovery of new therapeutic agents.

References

-

Furst, C. G., Cota, P. H. P., dos Santos Wanderley, T. A., & Alberto, E. E. (2020). Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide. RSC Advances, 10(55), 33363–33372. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 89258, 2-(Bromomethyl)-2,3-dihydro-5-methylbenzofuran. Retrieved January 12, 2026 from [Link].

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 2,3-Dihydrobenzofuran (HMDB0013815). [Link]

-

Al-Sanea, M. M., Al-Ansary, G. H., Elsayed, Z. M., Maklad, R. M., Elkaeed, E. B., Abdelgawad, M. A., Bukhari, S. N. A., Abdel-Aziz, M. M., Suliman, H., & Eldehna, W. M. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1339–1351. [Link]

-

Bifulco, G., D'Auria, M. V., Renga, B., & Festa, C. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(4), 659–666. [Link]

-

Singh, S., & Singh, P. P. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 13(28), 19321–19343. [Link]

-

Zhang, L., Wang, Y., Li, Y., Wang, Y., & Wang, Q. (2017). Synthesis and biological evaluation of novel 2,3-dihydrobenzofuran derivatives as potential anticancer agents. Molecules, 22(11), 1957. [Link]

-

Xu, S., Li, Y., & Zhang, Y. (2018). Recent advances in the synthesis of 2,3-dihydrobenzofurans. Advanced Synthesis & Catalysis, 360(15), 2735–2753. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

-

Katritzky, A. R., & Rachwal, S. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. ARKIVOC, 2004(6), 27–44. [Link]

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 101130, 2,3-Dihydro-2-methylbenzofuran. Retrieved January 12, 2026 from [Link].

-

Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). [Link]

-

Wąsik, S., & Głowacka, I. E. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1589. [Link]

-

ResearchGate. (n.d.). Structures of benzofuran (BF) and 2,3-dihydrobenzofuran (2,3-DBF). [Link]

-

ResearchGate. (n.d.). Synthesis of 2,3-dihydrobenzofuran derivatives. [Link]

-

National Institute of Standards and Technology. (n.d.). 2,3-Dihydro-2-methylbenzofuran. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

Sources

- 1. Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. echemi.com [echemi.com]

- 8. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Dihydrobenzofuran Core: A Privileged Scaffold in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 2,3-dihydrobenzofuran moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic compounds.[1][2][3] Its unique structural and electronic properties confer the ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities associated with the dihydrobenzofuran core, with a focus on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. We will delve into the underlying mechanisms of action, present structure-activity relationship insights, and provide detailed experimental protocols for the evaluation of these activities, aiming to equip researchers with the foundational knowledge to innovate within this promising chemical space.

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The dihydrobenzofuran core, consisting of a benzene ring fused to a dihydrofuran ring, is a key structural motif in numerous natural products, including alkaloids, neolignans, and isoflavonoids.[2][4] This prevalence in nature has inspired medicinal chemists to explore its potential in drug discovery, leading to the development of synthetic derivatives with potent and selective biological activities. The inherent rigidity and three-dimensional character of the dihydrobenzofuran scaffold provide a fixed orientation for substituents, enabling precise interactions with biological macromolecules. Furthermore, the oxygen atom in the furan ring can act as a hydrogen bond acceptor, contributing to binding affinity. The diverse biological activities exhibited by compounds containing this core structure underscore its importance as a versatile template for the design of novel therapeutic agents.[5][6]

Anticancer Activity: Targeting Cell Proliferation and Survival

The dihydrobenzofuran scaffold has emerged as a promising framework for the development of novel anticancer agents.[1][7] Derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.

Mechanism of Action: Disruption of Cellular Machinery

A key anticancer mechanism of certain dihydrobenzofuran derivatives is the inhibition of tubulin polymerization .[1] By interfering with the dynamics of microtubules, essential components of the cytoskeleton, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Another significant pathway involves the modulation of apoptotic proteins . Some fluorinated dihydrobenzofuran derivatives have been shown to inhibit the expression of the anti-apoptotic protein Bcl-2 and induce the cleavage of poly(ADP-ribose) polymerase (PARP-1), a key event in programmed cell death.[8][9] This dual action of promoting cell cycle arrest and inducing apoptosis makes these compounds particularly effective in cancer therapy.

Structure-Activity Relationship (SAR) Insights

Studies have shown that the substitution pattern on the dihydrobenzofuran ring significantly influences anticancer activity. For instance, the presence of fluorine and bromine atoms, along with a carboxylic acid or ester group, has been shown to enhance the biological effects of these derivatives.[8][9]

Tabulated Data: Anticancer Activity of Dihydrobenzofuran Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | Oral Cancer (CAL-27) | 48.52 | [2] |

| Lung Cancer (NCI-H460) | 53.24 | [2] | |

| Compound 55a | Lung Cancer (NCI-H460) | 53.24 | [1] |

| Oral Cancer (CAL-27) | 48.52 | [1] | |

| Fluorinated Derivative 1 | Colorectal Adenocarcinoma (HCT116) | 19.5 | [8] |

| Fluorinated Derivative 2 | Colorectal Adenocarcinoma (HCT116) | 24.8 | [8] |

| Benzofuran-oxadiazole 5d | Lung Cancer (A549) | 6.3 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of dihydrobenzofuran derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest (e.g., HCT116, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Dihydrobenzofuran derivative (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the dihydrobenzofuran derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10][11]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[6][12]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of dihydrobenzofuran derivatives are often attributed to their ability to modulate the NF-κB and MAPK signaling pathways .[13] These pathways are crucial in regulating the expression of pro-inflammatory cytokines and enzymes. By inhibiting the phosphorylation of key proteins in these pathways, such as IKKα/β, IκBα, p65, ERK, JNK, and p38, these compounds can down-regulate the production of inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[13]

Tabulated Data: Anti-inflammatory Activity of Dihydrobenzofuran Derivatives

| Compound ID | Inflammatory Mediator | IC50 (µM) | Reference |

| Fluorinated Derivative | Interleukin-6 (IL-6) | 1.2 - 9.04 | [6] |

| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 | [6] | |

| Nitric Oxide (NO) | 2.4 - 5.2 | [6] | |

| Prostaglandin E2 (PGE2) | 1.1 - 20.5 | [6] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Dihydrobenzofuran derivative

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into groups: control (vehicle), reference drug, and test compound groups (different doses). Administer the test compound or reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Antioxidant Activity: Scavenging Reactive Oxygen Species

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various diseases. Dihydrobenzofuran derivatives have been investigated for their antioxidant properties.[14][15]

Mechanism of Action: Radical Scavenging

The antioxidant activity of dihydrobenzofuran derivatives is primarily attributed to their ability to act as radical scavengers . The phenolic hydroxyl group often present in these compounds can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction.[16] The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficacy. Some derivatives can also inhibit lipid peroxidation, protecting cell membranes from oxidative damage.[14] Theoretical studies suggest that the mechanism can proceed via hydrogen atom transfer (HAT) or sequential proton loss-electron transfer (SPL-ET), depending on the solvent environment.[16]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and relatively simple method to evaluate the antioxidant capacity of compounds.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Dihydrobenzofuran derivative

-

Methanol

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare different concentrations of the dihydrobenzofuran derivative in methanol.

-

Reaction Mixture: In a 96-well plate or cuvette, add a specific volume of the sample solution to the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Dihydrobenzofuran derivatives have shown promise as antibacterial and antifungal agents.[4][17]

Mechanism of Action: Disruption of Microbial Integrity

The exact mechanisms of antimicrobial action for many dihydrobenzofuran derivatives are still under investigation. However, it is believed that they may disrupt the microbial cell membrane, inhibit essential enzymes, or interfere with nucleic acid synthesis.[17] For instance, some benzofuran derivatives containing disulfide moieties have shown remarkable antibacterial activity against various plant pathogens.[7][18]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Dihydrobenzofuran derivative

-

Positive control (known antibiotic) and negative control (broth only)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the dihydrobenzofuran derivative in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[19][20]

Conclusion and Future Perspectives

The dihydrobenzofuran core structure represents a highly versatile and privileged scaffold in the realm of medicinal chemistry. The diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects, highlight its immense therapeutic potential. The continued exploration of structure-activity relationships, elucidation of detailed mechanisms of action, and the application of modern synthetic methodologies will undoubtedly lead to the discovery of novel dihydrobenzofuran-based drug candidates with improved efficacy and safety profiles. This guide serves as a foundational resource to stimulate further research and innovation in this exciting and promising area of drug discovery.

References

-

Protective action of a new benzofuran derivative on lipid peroxidation and sulphydryl groups oxidation. PubMed. Available at: [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Available at: [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central. Available at: [Link]

-

(PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. Available at: [Link]

-

Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. PMC - NIH. Available at: [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. Available at: [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed. Available at: [Link]

-

Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation... ResearchGate. Available at: [Link]

-

The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues. PubMed. Available at: [Link]

-

Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. RSC Publishing. Available at: [Link]

-

Dihydrobenzofuran motif in natural products and bioactive molecules. ResearchGate. Available at: [Link]

-

Effects of the fluorinated benzofuran and dihydrobenzofuran on the... ResearchGate. Available at: [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. Available at: [Link]

-

(PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate. Available at: [Link]

-

Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. NIH. Available at: [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central. Available at: [Link]

-

New Benzofuran Derivatives as an Antioxidant Agent. PMC - NIH. Available at: [Link]

-

Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. PubMed. Available at: [Link]

-

Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

Antimicrobial Susceptibility Testing Protocols. Taylor & Francis. Available at: [Link]

-

(PDF) Synthesis and antibacterial activity of novel benzofuran ester derivatives. ResearchGate. Available at: [Link]

-

Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Semantic Scholar. Available at: [Link]

-

Antimicrobia Susceptibility Testing Protocols. O'Reilly. Available at: [Link]

-

Antimicrobial Susceptibility Testing Protocols - 1st Edition. Routledge. Available at: [Link]

-

Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. PubMed. Available at: [Link]

-

Antimicrobial Susceptibility Testing. Apec.org. Available at: [Link]

-

Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

-

Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. PubMed Central. Available at: [Link]

-

(PDF) Methods for testing antioxidant activity. ResearchGate. Available at: [Link]

-

Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Available at: [Link]

-

DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. Available at: [Link]

-

Guidelines for antioxidant assays for food components. Scilit. Available at: [Link]

Sources

- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 2. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protective action of a new benzofuran derivative on lipid peroxidation and sulphydryl groups oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. ijpbs.com [ijpbs.com]

- 18. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. api.pageplace.de [api.pageplace.de]

- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Strategic Role of 2-Bromomethyl-2,3-dihydrobenzofuran in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The 2,3-dihydrobenzofuran nucleus has emerged as one such scaffold, present in a multitude of natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] This technical guide focuses on a particularly valuable and reactive derivative of this core: 2-Bromomethyl-2,3-dihydrobenzofuran . The strategic placement of the bromomethyl group at the C-2 position transforms the dihydrobenzofuran scaffold into a versatile electrophilic building block, primed for the synthesis of diverse compound libraries for therapeutic exploration. This guide will provide an in-depth exploration of its synthesis, reactivity, and its application in the development of novel therapeutic agents, offering both theoretical insights and practical, field-proven protocols for the research scientist.

Physicochemical Properties of the Core Intermediate

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | NIST |

| Molecular Weight | 213.071 g/mol | NIST |

| CAS Registry Number | 19997-53-6 | NIST |

| Appearance | Not specified, likely a liquid or low-melting solid | Inferred |

| Boiling Point | Not specified | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred |

Synthesis of the this compound Core: A Catalytic Approach

The efficient construction of the this compound scaffold is paramount for its utility. A robust and scalable method involves the organocatalytic activation of N-bromosuccinimide (NBS) for the intramolecular oxybromination of readily available 2-allylphenols.[3]

Reaction Mechanism and Rationale

The direct reaction of 2-allylphenols with NBS is often inefficient. However, the addition of a catalytic system, such as a mixture of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid, facilitates the in situ generation of acetyl hypobromite (AcOBr). This species is a more potent source of the bromenium ion (Br⁺), which is crucial for the electrophilic cyclization. The reaction proceeds via the formation of a bromonium ion intermediate from the allyl group, which is then intramolecularly attacked by the phenolic hydroxyl group to form the dihydrofuran ring.

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

-

Materials: 2-Allylphenol, N-bromosuccinimide (NBS), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), Acetic Acid, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

To a solution of 2-allylphenol (1.0 equiv) in dichloromethane (DCM) at 0 °C, add acetic acid (1.0 equiv) and DBU (0.1 equiv).

-

Slowly add N-bromosuccinimide (1.2 equiv) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.

-

The Reactivity of the Bromomethyl Group: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the high reactivity of the primary alkyl bromide. This functional group is an excellent electrophile for S(_{N})2 reactions with a wide range of nucleophiles, enabling the facile introduction of diverse functionalities at the C-2 position. This "plug-and-play" approach is highly advantageous in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Caption: Nucleophilic substitution reactions of this compound.

Experimental Protocols for Nucleophilic Substitution Reactions

The following are generalized, yet robust, protocols for the reaction of this compound with common nucleophiles. Optimization of reaction conditions (e.g., temperature, reaction time, and base) may be necessary for specific substrates.

1. Reaction with Amines (N-Alkylation):

-

Materials: this compound, desired primary or secondary amine, potassium carbonate (K₂CO₃) or triethylamine (TEA), acetonitrile (ACN) or dimethylformamide (DMF).

-

Procedure:

-

To a solution of the amine (1.1 equiv) in ACN, add K₂CO₃ (2.0 equiv).

-

Add a solution of this compound (1.0 equiv) in ACN.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C until the starting material is consumed (monitored by TLC).

-

Filter off the inorganic salts and concentrate the filtrate.

-

Purify the residue by column chromatography or preparative HPLC to obtain the N-alkylated product.

-

2. Reaction with Thiols (S-Alkylation):

-

Materials: this compound, desired thiol, sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), DMF or THF.

-

Procedure:

-

To a solution of the thiol (1.1 equiv) in DMF at 0 °C, carefully add NaH (1.2 equiv).

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of this compound (1.0 equiv) in DMF.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Carefully quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

3. Reaction with Phenols (O-Alkylation - Williamson Ether Synthesis):

-

Materials: this compound, desired phenol, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), acetone or DMF.

-

Procedure:

-

To a solution of the phenol (1.1 equiv) in acetone, add K₂CO₃ (2.0 equiv).

-

Add this compound (1.0 equiv) and heat the mixture to reflux for 4-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the salts.

-

Concentrate the filtrate and purify the resulting ether by column chromatography.

-

Applications in Medicinal Chemistry: From Building Block to Bioactive Candidate

The true value of this compound is realized in its application as a precursor to compounds with significant therapeutic potential. The introduction of various side chains via the bromomethyl handle allows for the fine-tuning of pharmacological activity.

Anticancer Agents

The benzofuran and dihydrobenzofuran scaffolds are frequently found in compounds with potent anticancer activity.[1] The bromomethyl group has been shown to be a key pharmacophoric element in some instances, contributing to enhanced cytotoxicity.[4] Derivatives synthesized from this compound can be evaluated for their ability to induce apoptosis, inhibit cell proliferation, or interfere with specific signaling pathways in cancer cells. For instance, a series of novel dihydrobenzofuran derivatives have been synthesized and shown to exhibit excellent cytotoxic activity against various cancer cell lines, with some compounds being more potent than the standard drug doxorubicin.

| Compound Class | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| Dihydrobenzofuran-2-carboxylic acid N-phenylamide derivatives | ACHN, HCT15, MM231, NUGC-3, PC-3 | 2.20 - 5.86 | [1] |

| Benzofuran-2-yl-pyrazolyl-methanone derivatives | A2780 (ovarian) | 11 - 12 | [1] |

Neurological and Psychiatric Disorders

Derivatives of 2-aminomethyl-2,3-dihydrobenzofuran have been synthesized and evaluated for their affinity to various serotonin (5-HT) and dopamine (D) receptors.[5] These receptors are key targets in the treatment of depression, anxiety, and other central nervous system disorders. The ability to readily synthesize a library of N-substituted derivatives from this compound allows for the exploration of the SAR at these important neurological targets. For example, compound 9 (8-[4-[N-propyl-N-(7-hydroxy-2,3-dihydro -2H-1-benzofuran-2-yl)methyl]aminobutyl]-8-azaspiro[1][2]decane-7,9 -dione) demonstrated nanomolar affinity for the 5-HT₁A receptor with high selectivity over other receptors.[5]

| Compound | Receptor Target | IC₅₀ (nM) | Reference |

| 9 | 5-HT₁A | 1.5 | [5] |

Antifungal Agents

The benzofuran core is present in the antiarrhythmic drug amiodarone, which has also been found to possess potent antifungal activity. This has spurred interest in developing novel benzofuran-based antimycotics.[4] Studies have shown that bromination of the benzofuran ring can significantly enhance antifungal activity. For example, the conversion of methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate to its dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate, led to a drastic increase in antifungal activity.[4] This highlights the potential of using this compound as a starting point for the synthesis of novel antifungal agents.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis and the predictable reactivity of the bromomethyl group allow for the efficient and systematic generation of diverse compound libraries. The demonstrated biological activities of its derivatives, particularly in the areas of oncology, neuropharmacology, and infectious diseases, underscore the potential of this scaffold in drug discovery.

Future research in this area should focus on:

-

Expansion of Chemical Diversity: Exploring a wider range of nucleophiles in substitution reactions to access novel chemical space.

-

Stereoselective Synthesis: Developing enantioselective syntheses of the this compound core and its derivatives to investigate the impact of stereochemistry on biological activity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent bioactive derivatives.

-

Pharmacokinetic Profiling: Evaluating the drug-like properties of promising compounds to assess their potential for further development.

By leveraging the strategic advantages of the this compound core, the scientific community is well-positioned to continue to innovate and develop the next generation of therapeutic agents.

References

- Furst, C. G., Cota, P. H. P., dos Santos Wanderley, T. A., & Alberto, E. E. (2020). Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide. New Journal of Chemistry, 44(37), 16045-16053.

- Di-Dio, C., Calsolaro, V., Taliani, S., Da Settimo, F., Primofiore, G., & La-Regina, A. (1999). N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. Bioorganic & Medicinal Chemistry, 7(2), 335-341.

- Wainwright, M., & Crossley, M. J. (2004). Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Antimicrobial Agents and Chemotherapy, 48(10), 3924-3931.

- Miao, Y. H., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27510-27540.

- Miao, Y. H., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019).

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility of 2-Bromomethyl-2,3-dihydrobenzofuran: A Gateway to Novel Chemical Entities

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif frequently encountered in a myriad of biologically active natural products and synthetic pharmaceuticals. Its inherent planarity, coupled with the presence of a stereocenter at the 2-position, offers a unique three-dimensional architecture that is highly attractive for molecular recognition by biological targets. Among the various functionalized derivatives of this scaffold, 2-Bromomethyl-2,3-dihydrobenzofuran stands out as a highly versatile and reactive building block in organic synthesis. The presence of a reactive bromomethyl group appended to the chiral dihydrofuran ring provides a convenient handle for a wide range of chemical transformations, most notably nucleophilic substitution reactions. This technical guide delves into the synthesis, reactivity, and potential applications of this compound, with a particular focus on its utility in the construction of complex molecules for drug discovery and materials science. We will explore the mechanistic underpinnings of its formation and subsequent reactions, providing detailed experimental protocols and highlighting its role as a linchpin in the synthesis of novel chemical entities with promising biological activities.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran skeleton is a cornerstone in the architecture of numerous natural products and synthetic molecules exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] This widespread occurrence underscores its importance as a "privileged scaffold" in medicinal chemistry, a concept that describes molecular frameworks that are capable of binding to multiple biological targets with high affinity. The unique structural features of 2,3-dihydrobenzofurans, including their rigid, planar benzannulated system and the stereogenic center at the C2 position, make them ideal candidates for the design of novel therapeutic agents.[5] The introduction of a reactive functional group, such as a bromomethyl moiety at the 2-position, transforms this privileged scaffold into a powerful and versatile synthetic intermediate.

Synthesis of this compound: An Organocatalytic Approach

The most efficient and widely adopted method for the synthesis of 2-Bromomethyl-2,3-dihydrobenzofurans involves the intramolecular oxybromination of readily available 2-allylphenols.[1][6] While traditional brominating agents can be harsh and lead to undesired side reactions, a significant advancement has been the development of an organocatalytic system that activates N-bromosuccinimide (NBS) for this transformation.[1]

Mechanistic Rationale for Organocatalytic Activation

The direct reaction of 2-allylphenols with NBS is often inefficient. The key to a successful and high-yielding synthesis lies in the in situ generation of a more potent electrophilic bromine species. A catalytic system comprising 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid has proven to be highly effective.[1][6] It is hypothesized that this catalytic duo reacts to form acetyl hypobromite (AcOBr) in situ, which is a much more powerful brominating agent than NBS itself.[1]

The proposed mechanism, depicted below, involves the following key steps:

-

Formation of Acetyl Hypobromite: DBU, a non-nucleophilic base, activates acetic acid, which then reacts with NBS to generate acetyl hypobromite.

-

Electrophilic Attack: The electron-rich double bond of the 2-allylphenol attacks the electrophilic bromine of acetyl hypobromite, leading to the formation of a cyclic bromonium ion intermediate.

-

Intramolecular Cyclization: The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the more substituted carbon of the bromonium ion in a 5-exo-tet cyclization. This step is highly regioselective and establishes the 2,3-dihydrobenzofuran ring system.

-

Proton Transfer: A final proton transfer step regenerates the aromaticity of the succinimide by-product and yields the desired this compound.

Figure 1: Conceptual workflow for the organocatalytic synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the work of Furst et al. and provides a robust method for the synthesis of this compound.[1]

Materials:

-

2-Allylphenol

-

N-Bromosuccinimide (NBS)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetic Acid

-

Dichloromethane (DCM) or Acetone

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 2-allylphenol (1.0 mmol) in dichloromethane (5 mL) at 0 °C, add N-bromosuccinimide (1.2 mmol), 1,8-diazabicyclo[5.4.0]undec-7-ene (0.2 mmol), and acetic acid (0.2 mmol).

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Yield Data for Substituted 2-Allylphenols:

| Entry | 2-Allylphenol Substituent | Yield (%) |

| 1 | H | 79 |

| 2 | 4-Methyl | 83 |

| 3 | 4-tert-Butyl | 82 |

| 4 | 4-Methoxy | 75 |

| 5 | 4-Chloro | 68 |

Data adapted from Furst, C. G., et al. New J. Chem., 2020, 44, 16981-16988.[6]

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in subsequent synthetic steps. The following are typical spectroscopic data for the compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.10 (m, 2H, Ar-H), 6.90-6.80 (m, 2H, Ar-H), 5.05 (m, 1H, O-CH), 3.60 (dd, J = 10.8, 4.8 Hz, 1H, CH₂Br), 3.45 (dd, J = 10.8, 6.4 Hz, 1H, CH₂Br), 3.30 (dd, J = 16.0, 9.2 Hz, 1H, Ar-CH₂), 2.95 (dd, J = 16.0, 7.6 Hz, 1H, Ar-CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 159.5, 128.5, 125.0, 121.0, 120.5, 109.5, 82.0, 36.5, 30.0.

-

Mass Spectrum (EI): m/z 214/212 (M⁺), 133 (M⁺ - Br).

Applications in Organic Synthesis: A Versatile Electrophile

The synthetic utility of this compound stems from the reactivity of the C-Br bond, which readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, making it a valuable precursor for the synthesis of more complex molecules.

Nucleophilic Substitution Reactions

A variety of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Figure 2: Key nucleophilic substitution reactions of this compound.

a) Synthesis of 2-(Azidomethyl)-2,3-dihydrobenzofuran:

The azide functionality is a versatile precursor for the synthesis of amines via reduction or for use in "click" chemistry.

Experimental Protocol:

-

To a solution of this compound (1.0 mmol) in dimethylformamide (DMF) (5 mL), add sodium azide (1.5 mmol).

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2-(azidomethyl)-2,3-dihydrobenzofuran can often be used in the next step without further purification.

b) Synthesis of 2-(Aminomethyl)-2,3-dihydrobenzofuran Derivatives:

The corresponding primary amine can be obtained by reduction of the azide, for example, using lithium aluminum hydride or by catalytic hydrogenation. These amines are valuable building blocks for the synthesis of a wide range of biologically active compounds, including ligands for serotonin and dopamine receptors.[7]

c) Alkylation of Phenols and Thiols:

The C-alkylation of phenols and thiols with this compound provides a straightforward route to novel ether and thioether derivatives. These reactions are typically carried out in the presence of a mild base, such as potassium carbonate, in a polar aprotic solvent like DMF or acetone.

Application in the Synthesis of PET Ligands

The development of novel radiolabeled ligands for Positron Emission Tomography (PET) is a crucial area of research in medical imaging. The 2,3-dihydrobenzofuran scaffold is an attractive core for such ligands. While specific examples starting directly from this compound are not abundant in the literature, its potential as a precursor is significant. The introduction of a nucleophilic radioisotope, such as ¹⁸F, can be envisioned via a two-step sequence involving initial displacement of the bromide with a suitable leaving group for radiofluorination.

Conclusion and Future Outlook

This compound has emerged as a valuable and versatile building block in modern organic synthesis. Its efficient, organocatalyzed synthesis from readily available 2-allylphenols makes it an accessible and attractive starting material. The reactivity of the bromomethyl group allows for a plethora of nucleophilic substitution reactions, providing access to a diverse range of functionalized 2,3-dihydrobenzofuran derivatives. These derivatives, in turn, serve as key intermediates in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

The continued exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and lead to the discovery of novel bioactive compounds. In particular, its application in the development of new PET ligands and other molecular probes holds considerable promise. As our understanding of the biological significance of the 2,3-dihydrobenzofuran scaffold deepens, the importance of versatile and efficiently synthesized building blocks like this compound will undoubtedly continue to grow.

References

- Bucolo, C., et al. (2019). N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. Bioorganic & Medicinal Chemistry, 27(15), 3334-3343.

- Furst, C. G., et al. (2020). Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide. New Journal of Chemistry, 44(39), 16981-16988.

-

Furst, C. G., et al. (2020). Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide. RSC Publishing. [Link]

- Kapadiya, K. M., et al. (2019). Synthesis of Azide Functionalized Tetrahydrobenzofurans and Their Antineoplastic Study. Folia Medica, 61(4), 551-558.

-

Kapadiya, K. M., et al. (2019). Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study. ResearchGate. [Link]

- Irfan, A., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12, 1356075.

-

Shaikh, A. A., et al. (2022). Synthesis of 2,3-dihydrobenzofuran derivatives. ResearchGate. [Link]

- Singh, V. K., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 13(15), 10086-10111.

- Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. Journal of Medicinal Chemistry, 24(12), 1465-1471.

- Li, G., et al. (2017). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. Organic & Biomolecular Chemistry, 15(34), 7133-7139.

- Rodriguez, K. X., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8479.

-

Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

- D'Accolti, L., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.

- Chen, J., et al. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. Journal of the American Chemical Society, 135(18), 6774-6777.

- Panday, S. K., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3786.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. Retrieved from [Link]

-

Irfan, A., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Semantic Scholar. [Link]

- de Oliveira, P. F., et al. (2018). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 29(8), 1675-1683.

- de Graaf, R. A., et al. (2017). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 30(5), e3705.

- Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

- Catanzaro, M., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 49, 128264.

- Powers, R. (2014). NMR Metabolomics Protocols for Drug Discovery. Methods in Molecular Biology, 1198, 3-21.

- Hammond, M. L., et al. (1996).

- Hammond, M. L., et al. (2004).

- Lindon, J. C., et al. (2004). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in Nuclear Magnetic Resonance Spectroscopy, 45(1-2), 1-34.

- de Oliveira, L. F. T., et al. (2024). A Synthesis of Metal-Organic Frameworks Using Terephthalic Acid Obtained from PET Bottles with Dye Adsorption for Application in Experimental Chemistry Classes.

- Szabó, K., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10595.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents | MDPI [mdpi.com]

- 5. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 2-Bromomethyl-2,3-dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Profile and Inherent Instability

2-Bromomethyl-2,3-dihydrobenzofuran is a heterocyclic compound featuring a dihydrobenzofuran core with a reactive bromomethyl substituent. This benzylic bromide functional group is the primary determinant of the molecule's reactivity and inherent instability. The proximity of the ether oxygen within the dihydrofuran ring can further influence its electronic properties and potential degradation pathways.

While specific comprehensive stability studies on this compound are not extensively published, the chemical behavior of analogous brominated organic compounds provides a strong basis for understanding its stability profile.[1] The key takeaway is that such compounds are often susceptible to degradation through mechanisms like hydrolysis, nucleophilic substitution, and elimination reactions.

Section 2: Critical Factors Influencing Stability

Several environmental factors can significantly impact the shelf-life and purity of this compound. Understanding and controlling these variables is paramount for effective long-term storage.

2.1 Temperature: Elevated temperatures accelerate the rate of decomposition reactions. For many brominated organic compounds, storage in a cool environment is recommended to minimize thermal degradation.[1] While some safety data sheets may indicate room temperature storage is acceptable, best practices for preserving high-purity material often involve refrigeration.[2][3]

2.2 Moisture (Hydrolysis): The presence of water can lead to the hydrolysis of the bromomethyl group, yielding the corresponding alcohol (2-hydroxymethyl-2,3-dihydrobenzofuran) and hydrobromic acid. This acidic byproduct can, in turn, catalyze further degradation of the starting material or other sensitive reagents in a mixture. Therefore, storage in a dry, moisture-free environment is critical.[1]

2.3 Light (Photodecomposition): Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical chain reactions, leading to decomposition. While specific photostability data for this compound is scarce, it is a prudent and standard practice for brominated compounds to be stored in amber or opaque containers to protect them from light.[1]

2.4 Air (Oxidation): While not as reactive as some other functional groups, prolonged exposure to atmospheric oxygen can potentially lead to oxidative degradation pathways, especially in the presence of light or trace metal impurities.

2.5 Incompatible Materials: A crucial aspect of safe storage is the segregation from incompatible chemicals.[1] Brominated compounds can react violently with strong oxidizing agents, reducing agents, bases (alkalis), and certain metals like aluminum.[1][4][5] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Section 3: Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling protocols are recommended:

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation and slows down potential side reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents moisture ingress and potential oxidation. |

| Container | Tightly sealed, amber glass bottle | Protects from light and prevents evaporation or contamination.[1] |

| Location | Cool, dry, well-ventilated area | Ensures a stable external environment and safety in case of a leak.[1][6] |

| Segregation | Store away from incompatible materials | Prevents hazardous reactions with oxidizing agents, reducing agents, bases, and reactive metals.[1][5] |

Experimental Workflow: Proper Handling and Aliquoting

The following diagram outlines the recommended procedure for handling and aliquoting this compound to minimize degradation.

Caption: Workflow for handling this compound.

Section 4: Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for anticipating potential impurities and for developing analytical methods to monitor sample purity over time.